2-Tert-butyl-4-cyclohexyl-6-methoxyphenol
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Overview
Description
2-Tert-butyl-4-cyclohexyl-6-methoxyphenol is an organic compound with the molecular formula C17H26O2 and a molecular weight of 262.396 g/mol . This compound is known for its unique structural features, which include a tert-butyl group, a cyclohexyl group, and a methoxy group attached to a phenol ring. It is often used in scientific research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-cyclohexyl-6-methoxyphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with tert-butyl chloride and cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-cyclohexyl-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Tert-butyl-4-cyclohexyl-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-cyclohexyl-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The compound may also modulate signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: This compound lacks the cyclohexyl group but shares the tert-butyl and methoxy groups.
2,6-di-tert-butyl-4-methylphenol: This compound has two tert-butyl groups and a methyl group instead of the cyclohexyl and methoxy groups.
Uniqueness
2-Tert-butyl-4-cyclohexyl-6-methoxyphenol is unique due to the presence of both a cyclohexyl group and a methoxy group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
401615-86-9 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclohexyl-6-methoxyphenol |
InChI |
InChI=1S/C17H26O2/c1-17(2,3)14-10-13(11-15(19-4)16(14)18)12-8-6-5-7-9-12/h10-12,18H,5-9H2,1-4H3 |
InChI Key |
WOEOEKWZDCBSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C2CCCCC2)OC)O |
Origin of Product |
United States |
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